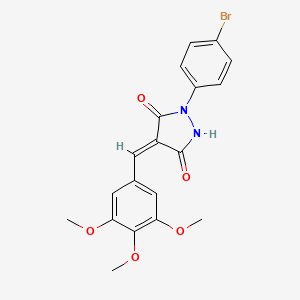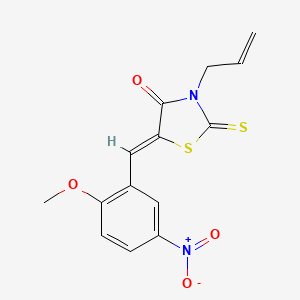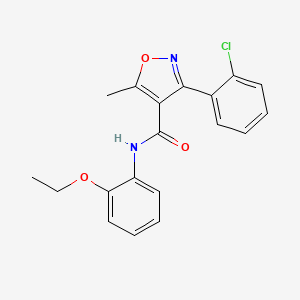
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FBMT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FBMT belongs to the thiazolidinone family of compounds and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of FBMT is not fully understood, but it is believed to act through various pathways such as the inhibition of specific enzymes and the modulation of signaling pathways. In cancer cells, FBMT has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for cell division. FBMT also induces apoptosis in cancer cells by activating the caspase pathway. In inflammation-related diseases, FBMT has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes research, FBMT has been shown to activate AMPK, a key regulator of glucose metabolism.
Biochemical and Physiological Effects:
FBMT has been found to exhibit various biochemical and physiological effects. In cancer cells, FBMT has been shown to induce cell cycle arrest and apoptosis. In inflammation-related diseases, FBMT has been found to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. In diabetes research, FBMT has been shown to improve glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
FBMT has several advantages for lab experiments, such as its ease of synthesis and its ability to target multiple pathways. However, FBMT also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
FBMT has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for FBMT research include the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, FBMT could be explored as a potential therapeutic agent in other diseases such as neurodegenerative disorders and viral infections.
科学的研究の応用
FBMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, FBMT has been found to exhibit anti-proliferative and apoptotic effects on cancer cells. Inflammation-related diseases such as arthritis and colitis have also been targeted using FBMT due to its anti-inflammatory properties. Additionally, FBMT has been explored as a potential anti-diabetic agent due to its ability to regulate glucose metabolism.
特性
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c16-12-3-1-11(2-4-12)9-13-14(19)18(15(21)22-13)10-17-5-7-20-8-6-17/h1-4,9H,5-8,10H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLINQFCXYMQZBL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107255-69-6 | |
| Record name | 4-Thiazolidinone, 5-(p-fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107255696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B3479759.png)
![methyl 4-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3479765.png)
amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3479769.png)
![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B3479776.png)
![7-(4-fluorophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479789.png)
![4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B3479801.png)
![2-methyl-3-[4-(4-methyl-1-piperazinyl)phenyl]benzo[g]quinazolin-4(3H)-one](/img/structure/B3479823.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479828.png)


![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3479859.png)
![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3479866.png)

![1-(2,4-dimethoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3479891.png)